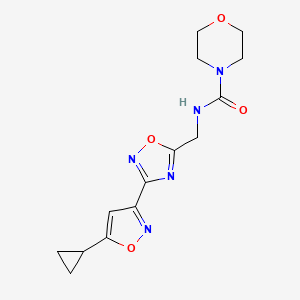

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c20-14(19-3-5-21-6-4-19)15-8-12-16-13(18-23-12)10-7-11(22-17-10)9-1-2-9/h7,9H,1-6,8H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQVCEFZKFUSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple functional groups, including an isoxazole ring, an oxadiazole moiety, and a morpholine unit. The presence of these heterocycles is significant as they often contribute to the pharmacological properties of compounds.

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 275.29 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(methyl)morpholine derivative | HeLa | 12.5 |

| N-(methyl)morpholine derivative | MCF7 | 15.0 |

| Standard Drug (Doxorubicin) | HeLa | 0.5 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown promising results as an inhibitor of α-glucosidase, which is relevant in managing diabetes.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-(methyl)morpholine derivative | α-glucosidase | 25 ± 0.035 |

| Acarbose (Standard) | α-glucosidase | 58.8 ± 0.012 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes and receptors, disrupting their normal functions.

Case Studies

- Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in HeLa and MCF7 cells compared to untreated controls.

- Case Study on Enzyme Inhibition : The compound was tested against α-glucosidase and showed a dose-dependent inhibition pattern, indicating its potential utility in diabetes management.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares its 1,2,4-oxadiazole core with several analogs but differs in substituent groups, which critically influence bioactivity and physicochemical properties. Below is a comparative analysis:

Functional Group Impact on Bioactivity

- Proteasome Inhibition (Compound 11g): The chlorophenyl and isopropylacetamide groups in 11g enhance hydrophobic interactions with proteasome active sites, achieving IC₅₀ values < 100 nM in enzymatic assays.

- Antimicrobial Activity (Compound from ): The 4-nitrophenyl and phenoxyphenyl substituents in the antimicrobial oxadiazole derivative confer broad-spectrum activity against enteric pathogens. The target compound’s cyclopropylisoxazole group could mimic aromatic stacking interactions but lacks nitro groups, which are critical for redox-mediated bacterial toxicity .

- Trifluoromethyl Effects (Compound from ) : The trifluoromethyl group in the oxadiazole derivative increases metabolic stability and electronegativity, traits absent in the target compound. This may limit the target compound’s utility in environments requiring strong electron-withdrawing effects .

Q & A

Q. What are the recommended synthetic routes for N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step strategies:

Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction between a nitrile derivative and hydroxylamine under reflux in ethanol .

Functionalization : Introduction of the 5-cyclopropylisoxazole moiety using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) at 0–25°C .

Morpholine Incorporation : Amide bond formation between the oxadiazole-methyl intermediate and morpholine-4-carboxylic acid using DCC/DMAP catalysis .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., cyclopropyl protons at δ 1.0–1.2 ppm, oxadiazole carbons at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 432.15) .

- FT-IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm for the carboxamide) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation step?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

- Variables : Temperature (80–120°C), solvent (ethanol vs. acetonitrile), and reaction time (12–24 hrs) .

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 100°C in ethanol for 18 hrs maximizes yield to 78%) .

- Ultrasound Assistance : Reduces reaction time by 40% via enhanced mass transfer (e.g., 30 kHz, 50 W) .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified isoxazole (e.g., 5-ethyl instead of cyclopropyl) or oxadiazole substituents .

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes) and prioritize analogs .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) to correlate structural changes with activity .

Q. How to resolve contradictions in reported bioactivity data across similar compounds?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .

- Stability Studies : Use HPLC to monitor compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hrs) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to experimental artifacts .

Q. What computational methods predict this compound’s reactivity or degradation pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., oxadiazole ring cleavage at >80 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in physiological buffers to predict hydrolysis susceptibility .

- Forced Degradation : Validate predictions by exposing the compound to oxidative (HO), thermal (60°C), and photolytic (UV) stress .

Q. How to assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months; monitor via UPLC-MS for degradation products (e.g., morpholine ring oxidation) .

- pH-Dependent Stability : Use phosphate buffers (pH 3–9) to identify optimal storage conditions (e.g., stable at pH 6–7) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation using UV spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.